Diethyl Rivastigmine-d10

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Diethyl Rivastigmine-d10” is a derivative of Rivastigmine . Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of mild to moderate dementia of the Alzheimer’s type . It is a cholinesterase inhibitor that inhibits both butyrylcholinesterase and acetylcholinesterase .

Synthesis Analysis

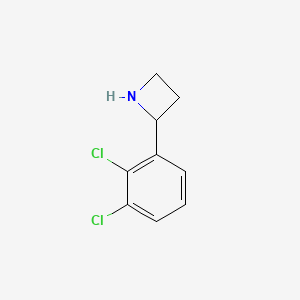

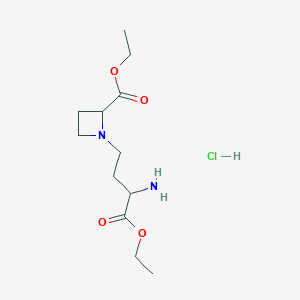

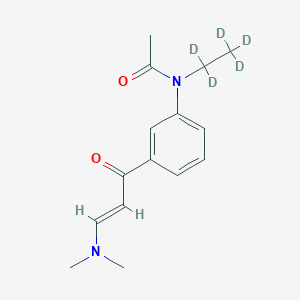

During the preparation of rivastigmine in a laboratory, two impurities were detected and identified. These impurities were characterized as N,N-dimethyl-3-[1-dimethylaminoethyl]phenylcarboxylate (dimethyl-rivastigmine) and N,N-diethyl-3-[1-dimethylaminoethyl]phenylcarboxamide (diethyl-rivastigmine) .

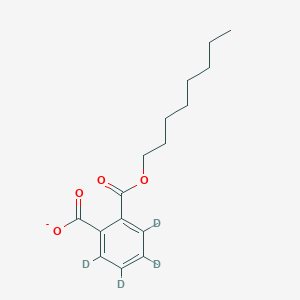

Molecular Structure Analysis

The molecular structure of Rivastigmine is C14H22N2O2 . The molecular weight is 250.34 g/mol . The structure of “Diethyl Rivastigmine-d10” would be similar but with the replacement of hydrogen atoms with deuterium in the ethyl groups.

Chemical Reactions Analysis

Rivastigmine is a cholinesterase inhibitor, which means it works by preventing the breakdown of a chemical called acetylcholine in the brain . This helps to improve the symptoms of dementia.

Physical And Chemical Properties Analysis

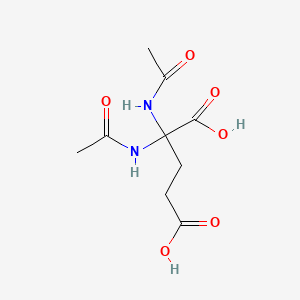

Rivastigmine is a carbamate ester obtained by formal condensation of the carboxy group of ethyl (methyl)carbamic acid with the phenolic OH group of 3- [ (1S)-1- (dimethylamino)ethyl]phenol . It is a reversible cholinesterase inhibitor .

Wissenschaftliche Forschungsanwendungen

Transdermal Patch Formulation of Rivastigmine

Scientific Field

Pharmacology and Drug Delivery Systems

Summary of the Application

Rivastigmine is a reversible cholinesterase inhibitor used for the treatment of Alzheimer’s disease (AD). A transdermal patch formulation of Rivastigmine has been developed to allow smooth and continuous drug delivery, which improves treatment compliance .

Methods of Application

This study evaluated the bioavailability and bioequivalence of two rivastigmine transdermal patches at steady state, with a release rate of 13.3 mg/24 h, after multiple patch applications . The treatment period consisted of two 5-day study periods during which consecutive daily application of the investigational patches took place .

Results or Outcomes

The study demonstrated that both patches were bioequivalent. Evaluation of patch adhesion showed better skin adherence for RIV-TDS as well as dermal response scores (skin tolerability after removal) .

Treatment of Alzheimer’s Disease

Scientific Field

Neurology and Geriatrics

Summary of the Application

Rivastigmine is used in the treatment of Alzheimer’s disease. The transdermal rivastigmine patch was demonstrated to be as efficacious as the highest oral doses and with approximately three times fewer reports of gastrointestinal adverse events .

Methods of Application

The study aimed to verify the effectiveness and tolerability of transdermal rivastigmine in the treatment of Alzheimer’s disease in daily practice .

Results or Outcomes

The study found that the rivastigmine patch was effective and well-tolerated. With rivastigmine treatment, the percentage of patients taking psychotropic comedication decreased .

Intranasal Application of Rivastigmine Nanoparticles

Scientific Field

Pharmaceutical Nanotechnology and Neurology

Summary of the Application

Rivastigmine nanoparticles were developed for intranasal application to improve brain delivery. This approach aims to overcome the poor bioavailability of rivastigmine when administered orally .

Methods of Application

Rivastigmine nanoparticles were fabricated and optimized for intranasal application. The drug-polymer ratio, stirrer speed, and crosslinking time were fixed as independent variables to analyze the effect on the entrapment efficiency and in vitro drug release of the drug .

Results or Outcomes

The optimization of nanoparticles’ formulation of rivastigmine for intranasal application would be retained at the application site for a prolonged duration to release the entrapped drug without producing any local toxicity at the mucosal region .

Treatment of Cognitive Impairment in Early or Mid-Stage Alzheimer’s Disease

Summary of the Application

Rivastigmine, a cholinesterase inhibitor, is used to treat cognitive impairment in early or mid-stage Alzheimer’s disease (AD). However, it is less effective in patients with advanced AD .

Methods of Application

The study aimed to verify the effectiveness and tolerability of rivastigmine in the treatment of cognitive impairment in early or mid-stage Alzheimer’s disease .

Results or Outcomes

The study found that rivastigmine was effective in treating cognitive impairment in early or mid-stage Alzheimer’s disease, but less effective in patients with advanced AD .

Safety And Hazards

Zukünftige Richtungen

Recent research on anti-AD drugs has been focused on multi-target compounds. In one study, seven novel hybrids (RIV–BIM) conjugating the active moiety of the drug rivastigmine (RIV) with 2 isomeric hydroxyphenylbenzimidazole (BIM) units were developed and studied . These hybrids seem to be potential drug candidates for AD with multi-target abilities .

Eigenschaften

CAS-Nummer |

1346599-05-0 |

|---|---|

Produktname |

Diethyl Rivastigmine-d10 |

Molekularformel |

C₁₅H₁₄D₁₀N₂O₂ |

Molekulargewicht |

274.42 |

Synonyme |

N,N-(Diethyl-d10)carbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride](/img/structure/B1146447.png)

![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)

![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B1146456.png)

![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)